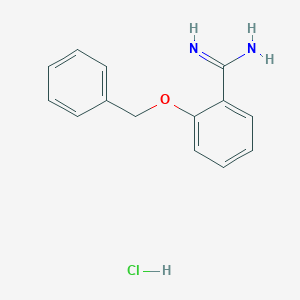

![molecular formula C13H9BrN2 B1373720 5-bromo-3-fenil-1H-pirrolo[2,3-b]piridina CAS No. 875639-71-7](/img/structure/B1373720.png)

5-bromo-3-fenil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

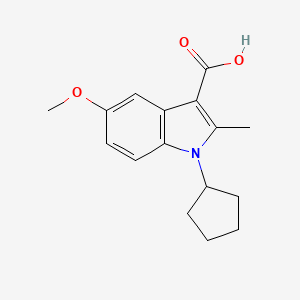

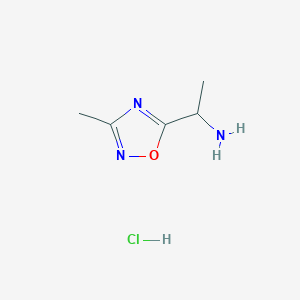

“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis

The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación

5-Bromo-3-fenil-1H-pirrolo[2,3-b]piridina: Un análisis exhaustivo de las aplicaciones de la investigación científica

Síntesis de inhibidores de la proteína quinasa: this compound se utiliza como intermedio sintético en la creación de inhibidores de la proteína quinasa basados en azaindol. Estos inhibidores juegan un papel crucial en la regulación de diversos procesos celulares y son fundamentales en el tratamiento de enfermedades como el cáncer .

Desarrollo de inhibidores de BCL-2: Este compuesto se utiliza en la síntesis de Venetoclax, un potente e inhibitor selectivo de BCL-2. Venetoclax ha mostrado resultados prometedores en el logro de una potente actividad antitumoral mientras preserva las plaquetas, lo que lo hace significativo en la terapéutica contra el cáncer .

Creación de inhibidores de PDK1: Sirve como precursor en el desarrollo de inhibidores de PDK1. PDK1 es una quinasa que participa en las vías de señalización que regulan el crecimiento y la supervivencia celular, por lo que sus inhibidores son valiosos para la investigación del cáncer .

Síntesis de derivados de 7-azaindol: El compuesto está involucrado en la síntesis de varios derivados de 7-azaindol mediante acoplamiento de Suzuki, que han mostrado actividad como inhibidores de CDK9 / Ciclina T y Haspin, importantes para la regulación del ciclo celular .

Papel en el diseño de inhibidores de quinasa: El marco de azaindol, que incluye 5-Bromo-3-fenil-7-azaindol, se utiliza en el diseño de inhibidores de quinasa dirigidos a enzimas específicas como la quinasa de linfoma anaplásmico (ALK), que están involucradas farmacológicamente en el desarrollo del cerebro y afectan a neuronas específicas en el sistema nervioso .

Nuevos métodos sintéticos para azaindoles: Los desarrollos recientes han visto a este compuesto en el centro de nuevos métodos sintéticos para unidades centrales de azaindol debido a sus interesantes propiedades bioquímicas y biofísicas .

Este análisis destaca las diversas aplicaciones de investigación científica de this compound en varios campos, particularmente en química medicinal y desarrollo de fármacos.

Tokyo Chemical Industry Co., Ltd. ChemicalBook Springer Link MDPI Royal Society of Chemistry Google Patents

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target protein kinases , which play a crucial role in cellular signal transduction, regulating processes such as cell growth, metabolism, differentiation, and apoptosis .

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site of the enzyme, preventing the transfer of phosphate groups to receptor substrates .

Biochemical Pathways

Given its potential protein kinase inhibition, it could impact pathways related to cell growth, metabolism, differentiation, and apoptosis .

Result of Action

Similar compounds have been reported to have antitumor activity .

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis . Additionally, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with its target biomolecules . Post-translational modifications or targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADRBDVURCEKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

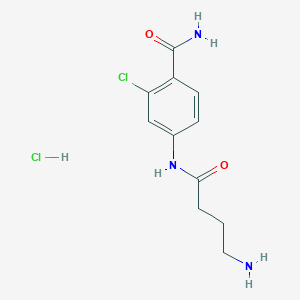

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)